molecular formula C16H12F2N2OS2 B2862181 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896359-16-3

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No. B2862181
CAS RN: 896359-16-3
M. Wt: 350.4
InChI Key: QTYFWBLUTNNUII-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide” is a complex organic compound that contains several functional groups. It has a benzo[d]thiazol-2-yl group, a fluorophenyl group, and a propanamide group . These groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2-yl ring, the fluorophenyl group, and the propanamide group . The presence of these groups would likely confer specific physical and chemical properties to the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzo[d]thiazol-2-yl, fluorophenyl, and propanamide groups . These groups could confer properties such as solubility, stability, and reactivity.

Scientific Research Applications

Protein Kinase Inhibition

This compound has been identified as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of specific protein kinases can be a powerful strategy in treating diseases where phosphorylation becomes dysregulated, such as cancer, diabetes, and autoimmune disorders.

Antitumor Activity

Derivatives of the compound have shown potential as anti-tumor agents . They have been evaluated for their anti-proliferative activities in vitro, indicating their possible use in cancer treatment. The structure-activity relationship (SAR) analysis suggests that steric effects play a significant role in the anti-tumor activity, with some derivatives showing excellent inhibition of cancer cell lines.

Antibacterial and Antifungal Applications

Thiazole compounds, which include the core structure of this compound, have historically been used in the development of antibacterial and antifungal drugs . Their ability to interfere with bacterial and fungal cell function makes them valuable in the treatment of infections.

Psychoactive Substance Risk Assessment

The compound has been assessed for risks associated with its use as a new psychoactive substance . This involves evaluating its potential for abuse, pharmacological effects, and health risks, which is crucial for regulatory and public health decisions.

Industrial Applications

In an industrial context, thiazole derivatives are used in chemical storage and management . They serve as intermediates in the synthesis of various chemicals and can be involved in industrial testing applications.

Environmental Science Research

Thiazole derivatives are also relevant in environmental science research . They can be used to study the environmental impact of chemical substances, their breakdown products, and their interaction with living organisms in ecosystems.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c17-10-4-6-11(7-5-10)22-9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)23-16/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYFWBLUTNNUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

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